Ethyl 4-hydroxyquinoline-6-carboxylate Ethyl 4-hydroxyquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 148018-33-1
VCID: VC21321921
InChI: InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14)
SMILES: CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol

Ethyl 4-hydroxyquinoline-6-carboxylate

CAS No.: 148018-33-1

Cat. No.: VC21321921

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxyquinoline-6-carboxylate - 148018-33-1

Specification

CAS No. 148018-33-1
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
IUPAC Name ethyl 4-oxo-1H-quinoline-6-carboxylate
Standard InChI InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14)
Standard InChI Key HJEXAEIHROLMFS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O

Introduction

Chemical Identity and Properties

Ethyl 4-hydroxyquinoline-6-carboxylate is an organic compound characterized by a quinoline core scaffold with specific functional groups that define its chemical behavior and potential applications. Understanding its fundamental properties provides insight into its importance in chemical synthesis and pharmaceutical development.

Basic Information and Structural Characteristics

Ethyl 4-hydroxyquinoline-6-carboxylate (CAS No: 148018-33-1) features a basic quinoline skeleton with a hydroxyl group at position 4 and an ethyl carboxylate group at position 6. The compound has a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . This structural arrangement creates a molecule with unique chemical reactivity, particularly at the hydroxyl group, which can be readily modified through various chemical transformations.

The compound is also known by several synonyms including:

  • Ethyl 4-oxo-1H-quinoline-6-carboxylate

  • 6-Quinolinecarboxylic acid, 4-hydroxy-, ethyl ester

  • 4-Hydroxy-6-quinolinecarboxylic acid ethyl ester

  • 4-Hydroxy-quinoline-6-carboxylic acid ethyl ester

The presence of both the hydroxyl group and the ester functionality gives this compound versatility in chemical reactions, making it valuable as a building block in synthetic chemistry. The quinoline core itself contributes to potential biological activities, as quinoline derivatives are known to possess various pharmacological properties.

Synthesis Methodologies

The preparation of Ethyl 4-hydroxyquinoline-6-carboxylate can be approached through several synthetic routes, with different strategies offering varied yields and purity profiles. The synthesis methods highlighted below represent established approaches based on available literature.

Chemical Transformations

Ethyl 4-hydroxyquinoline-6-carboxylate serves as a versatile intermediate that can undergo various transformations to generate other valuable compounds. One significant transformation is its conversion to 4-Chloroquinoline-6-carboxylic acid ethyl ester, which proceeds through reaction with phosphoryl chloride (POCl₃).

The reaction conditions for this transformation are as follows:
"The intermediate (3 g, 13.8 mmol) and POCl₂ (8 mL) were combined and stirred for 3 h at 120°C. The solvent was evaporated in vacuo and crushed ice was added. A biphasic mixture of saturated aqueous NaHCO₃ and ethyl acetate was added. The layers were separated and the aqueous phase was extracted with ethyl acetate. The organic phases were combined, dried over solid Na₂SO₄, filtered, and the volatiles from the filtrate were evaporated in vacuo. The desired product was purified by silica gel column chromatography (2.19 g, 67%)."

This transformation is particularly significant as it replaces the hydroxyl group with a chlorine atom, creating a more reactive site for further functionalization through nucleophilic substitution reactions.

ManufacturerProduct NumberProduct DescriptionCAS NumberPackagingPrice (USD)Updated
TRCE938805Ethyl 4-Hydroxyquinoline-6-Carboxylate148018-33-150mg$65.002021-12-16
American Custom Chemicals CorporationCHM0392504ETHYL-4-HYDROXYQUINOLINE-6-CARBOXYLATE 95.00%148018-33-15mg$503.432021-12-16
ChemenuCM145619Ethyl 4-hydroxyquinoline-6-carboxylate 95%148018-33-15g$640.002021-12-16
Abosyn10-3251Ethyl 4-hydroxyquinoline-6-carboxylate 95%-98%148018-33-11g$650.002021-12-16
CrysdotCD11252131Ethyl 4-hydroxyquinoline-6-carboxylate 95+%148018-33-15g$684.002021-12-16

This pricing information indicates a significant range in cost depending on quantity and supplier, with larger quantities generally offering better value despite higher upfront costs .

Global Supplier Distribution

The compound is available from suppliers across multiple regions, including China, the United States, and Germany, suggesting its global relevance in chemical research. Some notable suppliers include:

  • Capot Chemical Co., Ltd. (China)

  • Alchem Pharmtech, Inc. (United States)

  • Guangzhou Yuheng Pharmaceutical Technology Co., Ltd (China)

  • CD Chemical Group Limited (China)

  • Amadis Chemical Company Limited (China)

  • NovoChemy Ltd. (Germany)

  • SuZhou ShiYa Biopharmaceuticals, Inc. (China)

  • Shanghai Worldyang Chemical Co., Ltd. (China)

This global distribution network facilitates access to the compound for researchers and pharmaceutical companies worldwide, supporting its use in various applications.

Applications in Chemical and Pharmaceutical Research

Ethyl 4-hydroxyquinoline-6-carboxylate and related quinoline derivatives have found applications in various areas of chemical and pharmaceutical research, particularly as intermediates in the synthesis of bioactive compounds.

As a Synthetic Building Block

Ethyl 4-hydroxyquinoline-6-carboxylate serves as an important building block in organic synthesis. The hydroxyl group at position 4 can undergo various transformations, including chlorination as mentioned earlier, which creates opportunities for further functionalization through nucleophilic substitution reactions. Additionally, the ethyl ester group at position 6 can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups such as amides.

This versatility makes Ethyl 4-hydroxyquinoline-6-carboxylate valuable in the preparation of more complex molecules with potential biological activities. The compound can be considered a scaffold that allows for selective modification at multiple positions, enabling the synthesis of diverse chemical libraries for drug discovery efforts.

Related Compounds and Structural Analogs

Several compounds structurally related to Ethyl 4-hydroxyquinoline-6-carboxylate have been reported in the literature, providing context for understanding the broader family of quinoline derivatives and their properties.

Structural Isomers and Analogs

Notable structural analogs and related compounds include:

  • Methyl 4-hydroxyquinoline-6-carboxylate (the methyl ester analog)

  • Ethyl 6-hydroxyquinoline-4-carboxylate (a positional isomer with the hydroxyl and carboxylate groups switched)

  • Ethyl 4-hydroxyquinoline-3-carboxylate (a positional isomer with the carboxylate group at position 3)

  • 4-Hydroxy-6-methylquinoline (with a methyl group replacing the carboxylate)

  • 8-Fluoro-4-hydroxyquinoline (with a fluoro substituent at position 8)

These related compounds demonstrate the versatility of the quinoline scaffold and how minor structural modifications can lead to compounds with potentially different properties and applications.

Derivatives with Established Applications

Additionally, 4-hydroxyquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of ivacaftor, a medication used for treating cystic fibrosis . This highlights the importance of quinoline derivatives in the development of clinically relevant therapeutic agents.

Structure-Activity Relationships and Chemical Reactivity

Understanding the relationship between the structure of Ethyl 4-hydroxyquinoline-6-carboxylate and its chemical reactivity provides insight into its behavior in various chemical reactions and its potential applications.

Reactivity Patterns

The hydroxyl group at position 4 of Ethyl 4-hydroxyquinoline-6-carboxylate exhibits tautomerism with the corresponding keto form (4-oxo-1H-quinoline), which influences its reactivity. This tautomerism is reflected in some of the compound's synonyms, such as "ethyl 4-oxo-1H-quinoline-6-carboxylate" . The hydroxyl/keto group can undergo various transformations, including chlorination with phosphoryl chloride as mentioned earlier.

The ethyl carboxylate group at position 6 can undergo typical ester reactions, including hydrolysis to form the corresponding carboxylic acid, transesterification to form different esters, and aminolysis to form amides. These transformations allow for further functionalization and the creation of more complex molecules.

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